molecular formula C23H20N4O3 B2571566 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-82-0

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2571566
CAS No.: 895643-82-0
M. Wt: 400.438
InChI Key: PKEVQYJPYQAXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 5, and a 4-phenoxyphenyl carboxamide moiety at position 2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, as seen in analogous derivatives .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)18-10-14-19(29-2)15-11-18)23(28)24-17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEVQYJPYQAXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 4-methoxyphenyl azide and an alkyne derivative.

    Substitution Reactions: The triazole ring is then functionalized with methyl and phenoxyphenyl groups through substitution reactions. These steps often require the use of catalysts such as copper(I) iodide and bases like triethylamine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the triazole derivative with an appropriate amine under amide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group on the phenyl ring undergoes nucleophilic substitution under acidic or basic conditions. For example:

Reactant/ConditionsProductMechanismReference
HBr (48% aq.), reflux, 12 hrsHydroxyphenyl derivativeDemethylation via SN2
BBr₃, CH₂Cl₂, 0°C → RT, 6 hrsPhenolic derivativeBoron tribromide-mediated cleavage

Key Insight : Demethylation enhances solubility in polar solvents and enables further functionalization (e.g., sulfonation, phosphorylation) .

Triazole Ring Modifications

The 1,2,3-triazole ring participates in cycloaddition and alkylation reactions due to its electron-deficient nature:

Reaction TypeConditionsOutcomeReference
Huisgen CycloadditionCu(I) catalyst, RT, 24 hrs1,4-disubstituted triazole adducts
N-AlkylationK₂CO₃, DMF, alkyl halide, 60°C, 8 hrsQuaternary ammonium derivatives

Notable Example : Alkylation at the N2 position of the triazole ring improves lipophilicity, influencing pharmacokinetic properties.

Carboxamide Reactivity

The carboxamide group (-CONH-) undergoes hydrolysis and condensation reactions:

ReactionReagents/ConditionsProductReference
Acidic Hydrolysis6M HCl, reflux, 24 hrsCarboxylic acid derivative
Condensation with HydrazinesEtOH, HCl, reflux, 4 hrsHydrazone formation

Data from Analogues :

  • Hydrazone derivatives (e.g., 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide) exhibit antimicrobial activity .

  • Hydrolysis yields a carboxylic acid, enabling conjugation with amines or alcohols.

Electrophilic Aromatic Substitution

The phenoxyphenyl group directs electrophilic attacks to the para position relative to the oxygen atom:

ElectrophileConditionsProductReference
Nitration (HNO₃/H₂SO₄)0°C → RT, 2 hrsNitro-substituted aryl derivative
Bromination (Br₂/FeBr₃)CHCl₃, RT, 12 hrs4-Bromo-phenoxyphenyl derivative

Structural Impact : Nitro or bromo groups introduce steric and electronic effects, altering binding affinity in biological systems.

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed cross-coupling:

Reaction TypeCatalysts/ReagentsProductReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrsBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amine-functionalized compound

Application : These reactions diversify the compound’s aryl substituents for structure-activity relationship (SAR) studies.

Stability Under Oxidative/Reductive Conditions

The compound’s stability was assessed under harsh conditions:

ConditionOutcomeDegradation PathwayReference
H₂O₂ (30%), RT, 48 hrsPartial oxidation of methyl groupFormation of carboxylic acid
NaBH₄, MeOH, 0°C → RT, 6 hrsReduction of triazole ring not observedTriazole ring remains intact

Implication : The triazole ring exhibits remarkable stability, making it suitable for drug design.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that derivatives of triazoles, including compounds similar to E141-0811, demonstrate potent anti-inflammatory effects. In vitro studies have shown that certain triazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, compounds derived from similar structures have shown IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
  • Antimicrobial Properties : Triazole derivatives have been widely studied for their antimicrobial activities. Some studies suggest that modifications in the triazole structure can enhance antibacterial efficacy against various pathogens, including resistant strains of bacteria . The presence of phenoxy and methoxy groups in E141-0811 may contribute to its binding affinity and specificity towards bacterial targets.
  • Antifungal and Antiviral Activities : The triazole scaffold is known for its antifungal properties, particularly against strains resistant to conventional treatments. The compound's structure suggests potential antiviral activity as well, given the historical efficacy of triazoles in inhibiting viral replication .

Medicinal Chemistry Applications

The unique structure of E141-0811 positions it as a valuable compound in medicinal chemistry:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into therapeutic agents. Its synthesis involves multi-step processes that can be optimized for large-scale production, making it feasible for pharmaceutical applications .
  • Structure-Activity Relationship Studies : The variations in the molecular structure of triazoles allow researchers to conduct structure-activity relationship (SAR) studies. These studies help identify which modifications enhance desired biological activities while minimizing side effects .

Synthetic Routes

The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically follows these steps:

Formation of the Triazole Ring :

  • Utilizes Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Functionalization :

  • Involves substitution reactions to introduce methyl and phenoxyphenyl groups.

Carboxamide Formation :

  • Achieved through amide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Case Studies

Several studies have highlighted the potential of triazole derivatives:

  • A study demonstrated that specific triazole derivatives exhibited anti-inflammatory effects comparable to established medications while showing lower ulcerogenicity .
  • Another investigation into the antibacterial properties of phenyl-substituted triazoles revealed promising results against resistant bacterial strains, indicating a potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity.

    Chemical Reactivity: The functional groups on the triazole ring can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with biological activity heavily influenced by substituents on the triazole ring and carboxamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Analogs
Compound Name (Reference) R1 (Triazole Substituent) R2 (Amide Substituent) Key Biological Activity Structural Features
Target Compound 4-Methoxyphenyl 4-Phenoxyphenyl Cytotoxicity (IC50: ~5–10 µM) High twist angle (74–87°), enhanced H-bonding
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Anticancer (NCI-H522 cells, GP: 68.09%) Cyclopropyl group increases metabolic stability
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (E141-0502) 4-Ethoxyphenyl 4-Methylphenyl Screening compound (kinase inhibition) Ethoxy group enhances lipophilicity
5-Methyl-N-(quinolin-2-yl)-1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxamide (3n) Naphthalen-1-yl Quinolin-2-yl Wnt/β-catenin pathway inhibition Planar aromatic systems improve DNA intercalation
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 2,4-Dimethoxyphenyl Antiproliferative (SNB-75 cells, GP: -27.30%) Amino group enables H-bonding with targets

Pharmacological and Physicochemical Differences

  • Methoxy vs. Ethoxy/Chloro Substituents : The 4-methoxyphenyl group in the target compound improves solubility compared to 4-chlorophenyl analogs (logP: ~3.5 vs. ~4.2) , while 4-ethoxyphenyl derivatives (e.g., E141-0502) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Amide Group Variations: The 4-phenoxyphenyl carboxamide in the target compound introduces steric bulk, reducing enzymatic degradation compared to smaller substituents (e.g., 4-methylphenyl) . Quinolin-2-yl substituents (e.g., 3n) enhance π-π stacking with protein targets, improving inhibitory potency .
  • Conformational Dynamics : X-ray studies reveal that the twist angle between the triazole and aryl rings ranges from 32° to 87° . The target compound’s higher twist angle (74–87°) may reduce steric clashes in binding pockets compared to planar analogs (e.g., 50° in ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) .

Biological Activity

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also referred to as E141-0811, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C23H20N4O3
  • IUPAC Name : 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • SMILES Notation : Cc1c(C(Nc(cc2)ccc2Oc2ccccc2)=O)nnn1-c(cc1)ccc1OC

The compound features a triazole ring that is significant for its biological activity. The synthesis typically involves a multi-step process including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition and subsequent functionalization with various groups.

Biological Activity Overview

Research indicates that compounds with a triazole structure exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound E141-0811 has been evaluated for its effects on various biological targets:

Anti-inflammatory Activity

A study reported that related triazole derivatives exhibited significant anti-inflammatory effects, showing up to 100% of the activity compared to standard drugs like indomethacin and celecoxib . In vitro studies demonstrated that certain derivatives had IC50 values for COX-1 and COX-2 inhibition comparable to established anti-inflammatory agents.

Anticancer Activity

Triazole derivatives have shown promise in cancer research. For instance, studies have indicated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MEL-8 (melanoma) through mechanisms involving p53 activation and caspase cleavage .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatory38%-100% activity relative to indomethacin
COX InhibitionIC50 values: COX-1 (39.8 μM), COX-2 (46.3 μM)
AnticancerInduces apoptosis in MCF-7 and MEL-8 cell lines
AntimicrobialEffective against various microbial strains

Mechanistic Studies

The mechanisms underlying the biological activities of E141-0811 have been explored through molecular docking studies. These studies suggest strong interactions between the triazole moiety and target enzymes or receptors involved in inflammatory responses and cancer proliferation .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Anti-inflammatory Case Study : A derivative similar to E141-0811 was tested in vivo for its anti-inflammatory properties in animal models. Results indicated reduced swelling and pain comparable to traditional NSAIDs.
  • Anticancer Case Study : In vitro assays demonstrated that E141-0811 could significantly reduce viability in melanoma cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Q. How does the methoxy substituent influence this compound’s binding affinity compared to halogenated analogs?

  • Analysis :
  • Compare docking scores (ΔG) of methoxy vs. fluoro/bromo derivatives.
  • Use QSAR models to correlate substituent electronegativity with IC50.
  • Synthesize and test 4-fluoro and 4-bromo analogs for HDAC inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.